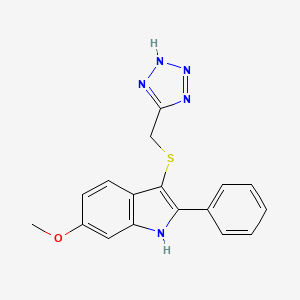
Methanesulfon-m-anisidide, 4'-(3-(methylamino)-9-acridinylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- is a compound known for its significant role in medicinal chemistry, particularly as an anticancer agent. This compound is a derivative of acridine and is known for its ability to intercalate into DNA, thereby inhibiting the function of topoisomerase II, an enzyme crucial for DNA replication and cell division .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- typically involves the coupling of an acridine moiety with a methanesulfon-m-anisidide head group. The process begins with the preparation of the acridine derivative, followed by its reaction with methanesulfon-m-anisidide under specific conditions to form the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize any potential impurities .
Análisis De Reacciones Químicas
Types of Reactions: Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are optimized to ensure the desired transformation while maintaining the stability of the compound .
Major Products:
Aplicaciones Científicas De Investigación
Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- has a wide range of applications in scientific research. In chemistry, it is used as a model compound for studying DNA intercalation and topoisomerase inhibition. In biology, it is used to investigate the mechanisms of DNA replication and cell division. In medicine, it is being explored as a potential anticancer agent due to its ability to inhibit topoisomerase II and induce apoptosis in cancer cells .
Mecanismo De Acción
The mechanism of action of Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- involves its intercalation into DNA, which disrupts the normal function of topoisomerase II. This enzyme is responsible for relieving the torsional strain in DNA during replication and transcription. By inhibiting topoisomerase II, the compound prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately inducing cell death .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other topoisomerase II inhibitors such as etoposide, doxorubicin, and mitoxantrone. These compounds also intercalate into DNA and inhibit topoisomerase II, but they differ in their chemical structure and specific interactions with the enzyme .
Uniqueness: Methanesulfon-m-anisidide, 4’-(3-(methylamino)-9-acridinylamino)- is unique due to its specific structure, which allows for a high degree of specificity and potency in inhibiting topoisomerase II. Its ability to intercalate into DNA and form stable complexes with the enzyme-DNA cleavage complex makes it a valuable tool in both research and potential therapeutic applications .
Propiedades
Número CAS |
66147-74-8 |
|---|---|
Fórmula molecular |
C22H22N4O3S |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
N-[3-methoxy-4-[[3-(methylamino)acridin-9-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H22N4O3S/c1-23-14-8-10-17-20(12-14)24-18-7-5-4-6-16(18)22(17)25-19-11-9-15(13-21(19)29-2)26-30(3,27)28/h4-13,23,26H,1-3H3,(H,24,25) |
Clave InChI |
CSRQEOZYFKMLKK-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


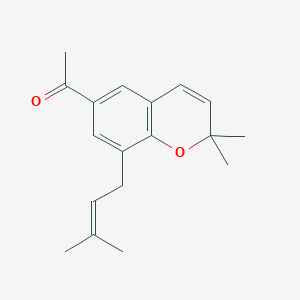
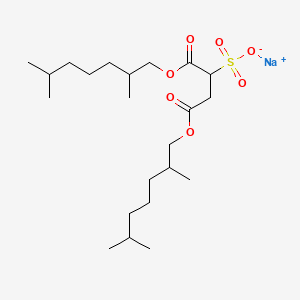
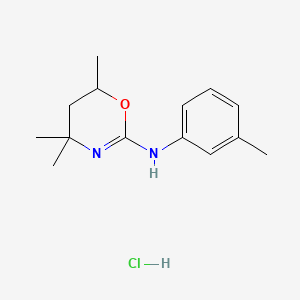
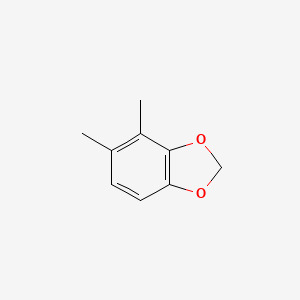
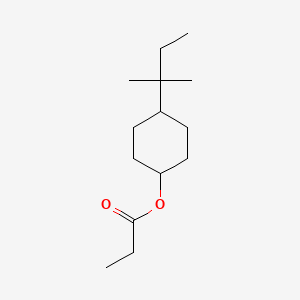
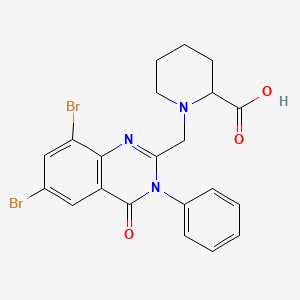

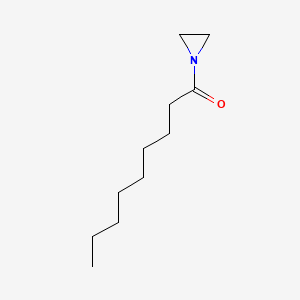
![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)

